molecular formula C13H15Cl2N3O2 B12334654 N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide

N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide

Cat. No.: B12334654
M. Wt: 316.18 g/mol
InChI Key: LZHGPZAMVSUZSH-UHFFFAOYSA-N
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Description

N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and pentan-3-ylideneamino groups attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of 3,4-dichloroaniline with pentan-3-one in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or toluene
  • Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes like DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dichlorophenyl)-N’-(butan-2-ylideneamino)oxamide
  • N’-(3,4-dichlorophenyl)-N’-(hexan-4-ylideneamino)oxamide
  • N’-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide

Uniqueness

N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is unique due to its specific structural features, such as the pentan-3-ylideneamino group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide

InChI

InChI=1S/C13H15Cl2N3O2/c1-3-8(4-2)17-18(13(20)12(16)19)9-5-6-10(14)11(15)7-9/h5-7H,3-4H2,1-2H3,(H2,16,19)

InChI Key

LZHGPZAMVSUZSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C(=O)N)CC

Origin of Product

United States

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